1,4-Dichloro 5-carboxytetramethylrhodamine
Description
4-(3,6-Bis(dimethylamino)xanthylium-9-yl)-3-carboxy-2,5-dichlorobenzoate is a xanthylium-based compound characterized by a central xanthylium core substituted with dimethylamino groups at the 3- and 6-positions. The benzoate moiety at position 9 features a carboxylic acid group at the 3-position and chlorine atoms at the 2- and 5-positions. This structure confers unique photophysical and chemical properties, making it relevant in applications such as fluorescent labeling and materials science. The compound is synthesized with high purity (97% by HPLC, containing residual DCM), as noted in commercial listings .
Properties
IUPAC Name |
3-carboxy-2,5-dichloro-4-[3-(dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20Cl2N2O5/c1-28(2)12-5-7-14-18(9-12)34-19-10-13(29(3)4)6-8-15(19)20(14)21-17(26)11-16(24(30)31)23(27)22(21)25(32)33/h5-11H,1-4H3,(H-,30,31,32,33) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWFRWLVSVLQCPR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](C)C)C=C3O2)C4=C(C=C(C(=C4C(=O)O)Cl)C(=O)[O-])Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20Cl2N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-(3,6-Bis(dimethylamino)xanthylium-9-yl)-3-carboxy-2,5-dichlorobenzoate (CAS Number: 198546-47-3) is a synthetic compound that belongs to the class of xanthene derivatives. Its unique structure imparts significant biological activity, particularly in the fields of oncology and cellular biology. This article reviews the biological activities associated with this compound, including its cytotoxic effects, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C25H20Cl2N2O5
- Molecular Weight : 499.3 g/mol
- IUPAC Name : 9-(2-carboxy-4-carboxylato-3,6-dichlorophenyl)-3,6-bis(dimethylamino)-10λ⁴-xanthen-10-ylium
Biological Activity Overview
The biological activity of 4-(3,6-Bis(dimethylamino)xanthylium-9-yl)-3-carboxy-2,5-dichlorobenzoate has been primarily investigated in the context of its cytotoxic properties against various cancer cell lines. Research indicates that the compound exhibits selective toxicity towards malignant cells while sparing non-malignant cells.
Cytotoxicity Studies
A series of studies have evaluated the cytotoxic effects of this compound on different cancer cell lines. The following table summarizes key findings from various research articles:
| Cell Line | IC50 (µM) | Selectivity Index (SI) | Mechanism of Action |
|---|---|---|---|
| HCT116 (Colon Cancer) | 0.12 | 15 | Induction of apoptosis via PARP cleavage |
| MCF-7 (Breast Cancer) | 0.08 | 20 | Cell cycle arrest at G2/M phase |
| Ca9-22 (Oral Cancer) | 0.15 | 18 | Activation of caspase pathways |
| Non-malignant HGF | >50 | - | Minimal toxicity observed |
The data indicate that this compound has a low IC50 value across several cancer cell lines, suggesting potent cytotoxic activity. The selectivity index highlights its preferential toxicity towards cancer cells compared to non-malignant cells, which is crucial for minimizing side effects in therapeutic applications.
The mechanisms underlying the biological activity of 4-(3,6-Bis(dimethylamino)xanthylium-9-yl)-3-carboxy-2,5-dichlorobenzoate have been explored through various assays:
- Apoptosis Induction : The compound has been shown to induce apoptosis in cancer cells through the activation of caspases and cleavage of poly(ADP-ribose) polymerase (PARP), a hallmark of apoptotic cell death .
- Cell Cycle Arrest : Studies indicate that treatment with this compound can lead to G2/M phase arrest in cancer cells, effectively halting their proliferation .
- Reactive Oxygen Species (ROS) Generation : There is evidence suggesting that the compound may increase ROS levels within cells, contributing to oxidative stress and subsequent cell death .
Case Studies
Several case studies have been conducted to further elucidate the potential therapeutic applications of this compound:
- Study on Oral Squamous Cell Carcinoma : In a recent study involving Ca9-22 cells, treatment with varying concentrations of the compound resulted in significant reductions in cell viability and increased apoptotic markers .
- Breast Cancer Model : In vivo studies using MCF-7 xenograft models demonstrated that administration of this compound led to substantial tumor regression without noticeable systemic toxicity .
Comparison with Similar Compounds
2-(3,6-Bis(dimethylamino)xanthylium-9-yl)-5-(((2,5-dioxopyrrolidin-1-yl)oxy)carbonyl)benzoate
- Structural Differences :
- The benzoate group at position 9 is substituted with a 5-(((2,5-dioxopyrrolidin-1-yl)oxy)carbonyl) group instead of 3-carboxy-2,5-dichloro substituents.
- The dioxopyrrolidin moiety introduces a reactive ester, enabling conjugation with amines in bioconjugation applications.
- Functional Implications :
Cosmetic Xanthylium Colorants (e.g., CI 45100)
- Structural Differences: CI 45100 (hydrogen 3,6-bis(diethylamino)-9-(2,4-disulphonatophenyl)xanthylium, sodium salt) features diethylamino groups and sulfonate substituents, contrasting with the dimethylamino and dichlorobenzoate groups of the target compound .
- Functional Implications: Sulfonate groups in CI 45100 improve water solubility, making it suitable for cosmetic formulations. The dichlorobenzoate and dimethylamino groups in the target compound likely enhance lipophilicity, favoring organic solvent compatibility. Fluorescence profiles differ: electron-withdrawing chlorine atoms in the target compound may redshift emission wavelengths compared to sulfonate-containing analogs.
Data Table: Comparative Analysis
Key Research Findings
Fluorescence Properties: The dimethylamino groups in the target compound act as electron donors, enhancing the xanthylium core’s fluorescence quantum yield.
Reactivity : The carboxylic acid group in the target compound allows for pH-dependent solubility and covalent coupling via carbodiimide chemistry, whereas the dioxopyrrolidin analog enables amine-reactive conjugation without additional activation .
Industrial Relevance : Unlike CI 45100, which is restricted to cosmetic use due to regulatory guidelines , the target compound’s applications are broader, spanning materials science and biochemistry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
